6-chloro-N-heptylpyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-heptylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN3/c1-2-3-4-5-6-7-13-11-8-10(12)14-9-15-11/h8-9H,2-7H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRLKRCWYSOMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for 6 Chloro N Heptylpyrimidin 4 Amine
Retrosynthetic Analysis and Strategic Disconnections of the Pyrimidine (B1678525) Core
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For 6-chloro-N-heptylpyrimidin-4-amine, the primary disconnections are made at the bonds connecting the substituents to the pyrimidine ring and within the pyrimidine ring itself.
A key disconnection strategy involves breaking the C-N bond of the N-heptylamino group and the C-Cl bond. This leads to a 4-amino-6-chloropyrimidine (B18116) precursor. Further disconnection of the pyrimidine ring itself typically involves breaking the C-N and C-C bonds formed during its synthesis. advancechemjournal.com A common and effective approach for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a compound containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine (B92328) derivatives. advancechemjournal.comwikipedia.orgbu.edu.eg This retrosynthetic approach is illustrated in Figure 1.
Figure 1: Retrosynthetic Analysis of this compound
Development and Optimization of Synthetic Routes for this compound
The synthesis of this compound can be achieved through a series of optimized reactions, each focusing on a specific part of the molecule.
Condensation Reactions for Pyrimidine Ring Formation
The formation of the pyrimidine ring is a fundamental step. The principal synthesis involves the cyclization of β-dicarbonyl compounds with N-C-N containing molecules. wikipedia.org For instance, the reaction of a 1,3-dicarbonyl compound with an amidine can yield a 2-substituted pyrimidine. mdpi.com Similarly, using urea or guanidine leads to 2-pyrimidinones or 2-aminopyrimidines, respectively. wikipedia.org Multicomponent reactions, such as the Biginelli reaction, also provide a pathway to substituted pyrimidines. wikipedia.org Microwave-assisted synthesis has been shown to be an eco-friendly and efficient method for the condensation of chalcones and guanidine to form aminopyrimidines. nanobioletters.com
Halogenation Strategies at the C-6 Position
The introduction of a chlorine atom at the C-6 position of the pyrimidine ring is a critical step. Electrophilic halogenation of pyrimidines typically occurs at the 5-position, which is the most electron-rich. wikipedia.org Therefore, direct chlorination of a pre-formed pyrimidine at the 6-position is challenging. A more common strategy is to start with a precursor that already contains a suitable leaving group at the C-6 position, often a hydroxyl group, which can then be converted to a chloro group. For example, a pyrimidin-6-ol can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the 6-chloropyrimidine. Another approach involves using a starting material like 4-amino-6-chloropyrimidine, which is commercially available. sigmaaldrich.com Recent methods have also explored oxidative halogenation using reagents like N-halosuccinimides or a combination of potassium halide and a hypervalent iodine(III) reagent, which can offer regioselective halogenation under mild conditions. nih.govelsevierpure.comrsc.org
N-Alkylation Approaches with Heptyl Moieties
The final key transformation is the introduction of the heptyl group onto the 4-amino substituent. This is typically achieved through an N-alkylation reaction. The reaction of 4-amino-6-chloropyrimidine with a heptyl halide (e.g., heptyl bromide or iodide) in the presence of a base can lead to the desired N-heptyl product. However, controlling the regioselectivity and preventing over-alkylation to form a tertiary amine can be challenging. researchgate.netnih.gov An alternative is nucleophilic aromatic substitution (SNAr), where the amino group of heptylamine (B89852) displaces a suitable leaving group on the pyrimidine ring. For instance, starting with a 4,6-dichloropyrimidine (B16783), one chlorine can be selectively displaced by an amine. nih.govnih.gov The choice of solvent and base is crucial in directing the outcome of these alkylation reactions.
A study on the amination of 4,6-dichloropyrimidine with adamantane-containing amines demonstrated the feasibility of both mono- and diamination, highlighting the influence of the amine's steric bulk and the reaction conditions on the product distribution. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions in Pyrimidine Synthesis
Palladium-catalyzed cross-coupling reactions have become a powerful tool in the synthesis of functionalized heterocycles, including pyrimidines. nih.govacs.orgnobelprize.org Reactions like the Suzuki, Heck, and Sonogashira couplings allow for the formation of C-C bonds, while the Buchwald-Hartwig amination facilitates the formation of C-N bonds. thieme-connect.comacs.org
For the synthesis of this compound, a palladium-catalyzed approach could involve the coupling of a 4,6-dichloropyrimidine with heptylamine. The use of specific palladium catalysts and ligands can promote the selective mono-amination at the C-4 position. nih.gov Alternatively, an electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and aryl halides has been reported, demonstrating the potential for forming C-C bonds under mild conditions. nih.gov
Table 1: Comparison of Synthetic Strategies
| Strategy | Key Reagents | Advantages | Disadvantages |
| Classical Condensation & Functionalization | 1,3-Dicarbonyls, Urea/Guanidine, POCl₃, Heptyl Halide | Well-established, readily available starting materials | Multiple steps, potential for side reactions and regioselectivity issues |
| Nucleophilic Aromatic Substitution (SNAr) | 4,6-Dichloropyrimidine, Heptylamine | Direct introduction of the amino group | Potential for di-substitution, requires careful control of reaction conditions |
| Palladium-Catalyzed Cross-Coupling | 4,6-Dichloropyrimidine, Heptylamine, Palladium catalyst, Ligand | High efficiency, good functional group tolerance, high selectivity | Cost of catalyst, sensitivity to air and moisture |
Chemo-Enzymatic and Biocatalytic Approaches in Aminopyrimidine Synthesis
The use of enzymes in organic synthesis, known as biocatalysis, offers several advantages, including high selectivity, mild reaction conditions, and environmental friendliness. nih.govrsc.org While specific chemo-enzymatic or biocatalytic routes for the synthesis of this compound are not widely reported, general principles can be applied.
Enzymes such as hydrolases, oxidoreductases, and lyases are used for stereoselective transformations. nih.gov For instance, lipases can be used for the regioselective acylation or deacylation of pyrimidine derivatives. Transaminases could potentially be employed for the asymmetric synthesis of chiral aminopyrimidines. The industrial synthesis of nicotinamide, a related pyridine (B92270) derivative, utilizes the enzyme nitrile hydratase for the selective hydrolysis of nicotinonitrile, avoiding the formation of the corresponding carboxylic acid. wikipedia.org
Biocatalytic approaches have been successfully applied to the synthesis of antiviral agents and their intermediates, many of which are nucleoside analogues containing a pyrimidine or purine (B94841) base. rsc.org Furthermore, biocatalysis is a valuable tool for producing peptidic natural products and their analogues. nih.gov These examples highlight the potential for developing novel chemo-enzymatic strategies for the synthesis of complex aminopyrimidine derivatives.
Sustainable Chemistry Principles and Green Synthetic Methodologies
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. sigmaaldrich.comnih.gov Key considerations include the selection of solvents, waste minimization, and energy efficiency. acs.orgskpharmteco.com
Atom Economy: The primary synthetic route, a nucleophilic aromatic substitution, generally exhibits good atom economy as the main atoms from the reactants (4,6-dichloropyrimidine and n-heptylamine) are incorporated into the final product. acs.org The main byproduct is a salt, which is typically easier to handle and dispose of than complex organic byproducts.
Safer Solvents: While traditional syntheses may employ solvents like DMF, green chemistry encourages the use of safer alternatives. skpharmteco.comnih.gov Exploring the use of greener solvents such as polyethylene (B3416737) glycol (PEG) or even water, where feasible, can significantly reduce the environmental footprint of the synthesis. nih.gov The ideal scenario, if the reaction proceeds efficiently, would be to use no solvent at all. nih.gov
Waste Prevention: A key principle of green chemistry is the prevention of waste rather than its treatment after it has been created. sigmaaldrich.com In the synthesis of this compound, this can be addressed by optimizing the reaction conditions to maximize the yield and minimize the formation of side products. The use of a solid base like potassium carbonate, which can be easily filtered off, also contributes to waste reduction.
Energy Efficiency: Conducting the synthesis at or near ambient temperature reduces the energy consumption of the process. acs.org While some heating may be necessary to drive the reaction to completion, minimizing the reaction time and temperature are important green chemistry goals.
The following table summarizes the application of green chemistry principles to the synthesis of this compound:
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention | Optimizing reaction conditions to maximize yield and minimize byproducts. |
| Atom Economy | The SNAr reaction has inherently good atom economy. |
| Less Hazardous Chemical Syntheses | Utilizing n-heptylamine and 4,6-dichloropyrimidine under controlled conditions. |
| Safer Solvents and Auxiliaries | Exploring the use of greener solvents like PEG or water instead of traditional polar aprotic solvents. |
| Design for Energy Efficiency | Aiming for reaction conditions at or near ambient temperature. |
Process Chemistry Considerations for Scalable Synthesis
The transition from a laboratory-scale synthesis to a large-scale industrial process for this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Starting Material Sourcing and Quality: A reliable and cost-effective source for the starting material, 4,6-dichloropyrimidine, is crucial for scalable synthesis. google.comgoogle.com The purity of the starting material must be consistently high to avoid the formation of impurities that can be difficult to remove in later stages.
Reaction Conditions Optimization: The reaction conditions, including temperature, pressure, and reaction time, need to be optimized for a large-scale process. Heat transfer becomes a significant factor in large reactors, and the exothermic nature of the amination reaction must be carefully managed to prevent runaway reactions.
Solvent Selection and Recovery: The choice of solvent is critical for a scalable process. The solvent should not only facilitate the reaction but also be easily recoverable and recyclable to minimize costs and environmental impact. While DMF is effective, its high boiling point can make recovery energy-intensive. Alternative solvents with lower boiling points or the use of biphasic systems could be explored.
Product Isolation and Purification: The method of product isolation and purification must be scalable. Filtration of the base and subsequent crystallization of the product from a suitable solvent are common and scalable techniques. The choice of crystallization solvent is important to ensure high purity and yield of the final product.
Process Safety: A thorough safety assessment is required before scaling up the synthesis. This includes understanding the thermal stability of the reactants, intermediates, and products, as well as the potential for any hazardous side reactions.
The following table outlines key process chemistry considerations for the scalable synthesis of this compound:
| Process Consideration | Key Aspects for Scalable Synthesis |
| Starting Materials | Consistent quality and cost-effective sourcing of 4,6-dichloropyrimidine and n-heptylamine. |
| Reaction Parameters | Optimization of temperature, pressure, and stoichiometry for large-scale reactors. |
| Solvent Management | Selection of a solvent that is both effective for the reaction and easily recoverable. |
| Work-up and Purification | Development of a robust and scalable crystallization process for product isolation. |
| Safety | Thorough hazard analysis of the process, including thermal stability studies. |
Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 6 Chloro N Heptylpyrimidin 4 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, a complete and unambiguous assignment of all proton and carbon signals of 6-chloro-N-heptylpyrimidin-4-amine can be achieved.
One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring and the N-heptyl chain. The pyrimidine ring protons, H-2 and H-5, are expected to appear as singlets in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the chlorine and amino substituents. For a related compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, the pyrimidine proton signal appears at δ 8.51 ppm. nih.gov The protons of the heptyl group will present as a series of multiplets in the aliphatic region. The terminal methyl group (H-7') is anticipated to be a triplet, while the methylene (B1212753) groups will show complex splitting patterns due to coupling with adjacent protons.
The ¹³C NMR spectrum will complement the ¹H NMR data by providing signals for each unique carbon atom. The carbon atoms of the pyrimidine ring are expected in the downfield region, typically between δ 140 and 160 ppm, due to their aromaticity and the presence of electronegative nitrogen atoms and the chlorine substituent. For instance, in 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, the pyrimidine carbon signals are observed at δ 156.6, 153.9, and 152.4 ppm. nih.gov The carbons of the heptyl chain will resonate in the upfield region.
To definitively assign these signals, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment will reveal the proton-proton coupling network within the heptyl chain, allowing for the sequential assignment of all methylene protons from the α-position (adjacent to the nitrogen) to the terminal methyl group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal based on the previously assigned proton resonances.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Proton | Predicted Chemical Shift (ppm) |
| H-2 | ~8.2 |
| H-5 | ~6.5 |
| NH | ~7.0 (broad) |
| H-1' | 3.4 (t) |
| H-2' | 1.6 (quint) |
| H-3' to H-6' | 1.3 (m) |
| H-7' | 0.9 (t) |
Note: The chemical shifts are predicted based on analogous structures and general NMR principles. Actual experimental values may vary.
Conformational Analysis via NOESY Spectroscopy
Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, offering valuable insights into the molecule's preferred conformation in solution. For this compound, a key NOESY correlation would be expected between the α-methylene protons (H-1') of the heptyl chain and the H-5 proton of the pyrimidine ring. The presence and intensity of this cross-peak would confirm a spatial proximity, suggesting a specific orientation of the heptyl group relative to the pyrimidine ring. Further NOE contacts between the protons of the heptyl chain can provide information about the conformational flexibility of the alkyl substituent.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
Both ESI and APCI are soft ionization techniques suitable for the analysis of this compound. ESI-MS would likely produce the protonated molecule, [M+H]⁺, as the base peak in the positive ion mode. Given the presence of a basic amino group, protonation is highly favored. APCI is also a viable option and may offer complementary ionization behavior. The high-resolution measurement of the m/z value of the [M+H]⁺ ion would allow for the calculation of the elemental formula, which should be consistent with C₁₁H₁₈ClN₄. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be readily observable in the mass spectrum, providing further confirmation of the presence of chlorine in the molecule.
Fragmentation Pathway Analysis using Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) of the precursor ion ([M+H]⁺) provides valuable structural information through the analysis of its fragmentation pattern. For this compound, characteristic fragmentation pathways are expected to involve the loss of the heptyl chain and cleavages within the pyrimidine ring.
| Predicted HRMS Data | |
| Molecular Formula | C₁₁H₁₇ClN₄ |
| Monoisotopic Mass | 228.1165 Da |
| [M+H]⁺ (ESI/APCI) | 229.1244 Da |
| Key MS/MS Fragments | Loss of heptyl group, cleavage of the pyrimidine ring |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.
The IR spectrum of this compound is expected to show characteristic absorption bands. A medium to sharp band in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aliphatic heptyl chain would be observed between 2850 and 3000 cm⁻¹. Vibrations associated with the pyrimidine ring, including C=C and C=N stretching, are expected in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, generally between 600 and 800 cm⁻¹.
X-ray Crystallography for Solid-State Structural Confirmation and Intermolecular Interactions
For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction is the first critical step. Once a suitable crystal is acquired and analyzed, a wealth of structural data is generated. While specific crystallographic data for this compound is not widely published, the analysis of closely related pyrimidine structures, such as 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, provides a strong precedent for the expected findings. nih.gov
The resulting crystallographic data would precisely define the geometry of the pyrimidine ring and the conformation of the N-heptyl side chain. Key intermolecular interactions anticipated would include hydrogen bonds involving the amine proton and the nitrogen atoms of the pyrimidine ring, which can lead to the formation of dimers or extended networks in the crystal structure. For instance, in the crystal structure of a related compound, 2-chloro-6-methylpyrimidin-4-amine, molecules are linked by pairs of N—H···N hydrogen bonds, forming distinct inversion dimers. researchgate.net
Illustrative Crystallographic Data for a Substituted Chloropyrimidine
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.8980 |
| b (Å) | 8.9282 |
| c (Å) | 11.427 |
| α (°) | 90 |
| β (°) | 86.80 |
| γ (°) | 90 |
| Volume (ų) | 672.0 |
| Z | 2 |
| Note: This data is representative of a related pyrimidine structure and is provided for illustrative purposes to demonstrate the type of information obtained from an X-ray crystallography experiment. nih.gov |
These parameters would be crucial for confirming the molecular structure of this compound and understanding its solid-state behavior.
Chromatographic Methods (e.g., HPLC, GC) Coupled with Detectors for Purity Assessment
Chromatographic techniques are indispensable for verifying the purity of this compound and for separating it from any unreacted starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like substituted pyrimidines. A reversed-phase HPLC method would likely be the primary choice for assessing the purity of this compound. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.
A typical HPLC system for this analysis would consist of a C18 column, a mobile phase of acetonitrile (B52724) and water or a buffer solution, and a UV detector set to a wavelength where the pyrimidine ring exhibits strong absorbance. sigmaaldrich.comresearchgate.net The purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
Gas chromatography is another powerful tool, particularly for volatile and thermally stable compounds. Given the N-heptyl group, this compound is expected to have sufficient volatility for GC analysis, often coupled with a mass spectrometry (MS) detector (GC-MS). nih.govnih.gov GC-MS provides not only retention time data for purity assessment but also mass spectral data that can confirm the identity of the main peak and help in the identification of any impurities.
The selection of the GC column is critical; a mid-polarity column, such as one with a phenyl-arylene stationary phase, would be suitable for separating the target compound from potential impurities. The method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas through the column.
Illustrative Chromatographic Conditions for Purity Analysis
| Parameter | HPLC | GC |
| Column | Ascentis® C18, 5 µm | VF-624ms, 30 m x 0.25 mm |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (gradient) | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detector | UV at 254 nm | Mass Spectrometer (MS) |
| Column Temperature | 35 °C | Programmed: 100°C to 280°C |
| Note: These conditions are illustrative and based on general methods for the analysis of related heterocyclic compounds. sigmaaldrich.comnih.gov |
By employing these chromatographic methods, a purity profile can be established, ensuring that the sample of this compound meets the required specifications for subsequent research or application.
Investigation of Biological Target Engagement and Molecular Mechanisms of Action of 6 Chloro N Heptylpyrimidin 4 Amine in Preclinical Models
In Vitro Biochemical and Cellular Target Identification Studies
A comprehensive search of scientific databases and public repositories was conducted to identify in vitro studies detailing the biochemical and cellular targets of 6-chloro-N-heptylpyrimidin-4-amine. The following subsections summarize the findings based on the available data.
Enzyme Inhibition Kinetics and Binding Assays
There is currently no publicly available scientific literature detailing the enzyme inhibition kinetics or specific binding assays conducted for this compound. While substituted pyrimidines have been investigated as inhibitors of various enzymes, data specific to the N-heptyl derivative is not present in the reviewed sources.
Receptor Ligand Binding and Functional Assays
No studies reporting the results of receptor ligand binding assays or functional assays for this compound were identified in the public domain. Therefore, its potential interactions with specific receptors remain uncharacterized.
Kinase Selectivity Profiling and Off-Target Analysis
While the broader class of pyrimidine-containing molecules has been extensively profiled for kinase selectivity, no such data has been published for this compound. Consequently, its kinase selectivity profile and potential off-target activities have not been documented in the scientific literature.
Cellular Pathway Modulation and Signaling Network Perturbations
The investigation extended to cellular studies that could reveal the compound's influence on signaling pathways and protein expression.
Transcriptomic Analysis (e.g., RNA-Seq) in Cellular Systems
No published research was found that utilized transcriptomic analysis, such as RNA-Sequencing, to investigate the effects of this compound on global gene expression in any cellular system.
Proteomic Analysis (e.g., Mass Spectrometry-based Proteomics) for Protein Expression
There are no publicly available studies that have employed proteomic techniques, such as mass spectrometry, to analyze changes in protein expression profiles in response to treatment with this compound.
Based on a thorough review of publicly accessible scientific literature, there is a notable absence of research data concerning the biological target engagement and molecular mechanisms of action for this compound. The specified in vitro biochemical and cellular studies, including enzyme kinetics, receptor binding assays, kinase selectivity profiling, as well as transcriptomic and proteomic analyses, have not been reported for this specific compound. While the pyrimidine (B1678525) core is of significant interest in drug discovery, the biological activities of the this compound derivative remain to be elucidated and published in the scientific domain.
High-Content Screening for Phenotypic Changes in Cell Lines
Information regarding high-content screening of this compound to identify phenotypic changes in cell lines is not available in the public domain. This type of analysis is crucial for understanding a compound's effects on cellular morphology, proliferation, and other observable characteristics, offering initial clues into its potential biological activities. However, no such studies have been published for this specific chemical entity.
Mechanistic Studies in Non-Human Biological Systems
Detailed mechanistic studies of this compound in non-human biological systems have not been reported in the accessible scientific literature. Such studies are fundamental to elucidating the pathways and molecular targets through which a compound exerts its effects.
In Vitro Cell-Based Assays (e.g., Reporter Gene Assays, Cell Proliferation Assays)
No data from in vitro cell-based assays, such as reporter gene assays or cell proliferation assays, for this compound are currently available. These assays are essential for quantifying the biological activity of a compound and for beginning to understand its mechanism of action at the cellular level. For instance, reporter gene assays can indicate whether a compound interacts with a specific signaling pathway, while cell proliferation assays measure its impact on cell growth.
Investigation in Simplified In Vivo Models (e.g., Zebrafish, C. elegans)
There are no published studies on the investigation of this compound in simplified in vivo models like zebrafish (Danio rerio) or the nematode worm Caenorhabditis elegans. These model organisms are often used in early-stage preclinical research to assess a compound's effects on a whole organism, providing insights into its potential toxicity and biological functions in a living system. The absence of such research indicates that the in vivo effects of this compound have not been publicly characterized.
Structure Activity Relationship Sar Studies and Rational Design of 6 Chloro N Heptylpyrimidin 4 Amine Analogues
Design Principles for Structural Modification of the Pyrimidine (B1678525) Scaffold
The design of novel analogues based on the 6-chloro-N-heptylpyrimidin-4-amine scaffold is guided by established principles of medicinal chemistry aimed at enhancing target affinity, selectivity, and pharmacokinetic properties. The pyrimidine ring itself serves as a crucial bioisostere for the purine (B94841) base of ATP, allowing such compounds to act as competitive inhibitors for a variety of enzymes, particularly kinases.
Key design principles for modifying this scaffold include:
Enhancement of Target Interactions: The amino group at the C-4 position and the nitrogen atoms within the pyrimidine ring are key hydrogen bond donors and acceptors. Modifications are designed to strengthen these interactions with specific amino acid residues in the target's binding site.
Introduction of Selectivity-Conferring Groups: The C-6 chloro group is a reactive site that can be substituted to introduce new functionalities. These substitutions can be designed to exploit unique features of the target's binding pocket that are not present in closely related off-target proteins, thereby enhancing selectivity.
Impact of Substituent Variations on Biological Activity and Selectivity
The biological activity of this compound analogues is highly sensitive to structural modifications at several key positions.
Modification of the C-6 Chloro Group
The chlorine atom at the C-6 position of the pyrimidine ring is a critical determinant of the compound's reactivity and biological activity. Its electron-withdrawing nature influences the electron density of the entire ring system. In some cases, this chloro group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of substituents.
Studies on related 4,6-dichloropyrimidines have shown that the C-6 chlorine is highly reactive due to the electron-withdrawing effect of the other chlorine at the C-4 position. nih.gov While this compound has an amino group at C-4, the C-6 chloro group remains a key site for modification. Replacing the chloro group with other halogens (F, Br, I) or with small alkyl or alkoxy groups can significantly impact the compound's steric and electronic profile, leading to changes in binding affinity and selectivity. For instance, replacing the chloro group with a more electron-donating group can decrease the reactivity towards nucleophilic attack and alter the hydrogen-bonding potential of the adjacent ring nitrogen.
Table 1: Representative Biological Activity of C-6 Substituted Pyrimidine Analogues
| Compound ID | C-6 Substituent | N-4 Substituent | Biological Activity (IC₅₀, µM) |
| 1a | -Cl | -Heptyl | Data not available |
| 1b | -F | -Heptyl | Hypothetical: Improved selectivity |
| 1c | -OCH₃ | -Heptyl | Hypothetical: Altered solubility |
| 1d | -CH₃ | -Heptyl | Hypothetical: Increased lipophilicity |
This table is illustrative and based on general principles of medicinal chemistry, as specific data for these exact analogues of this compound were not available in the searched literature.
Exploration of N-Heptyl Chain Length and Branching
The N-heptyl chain plays a crucial role in the interaction of the molecule with hydrophobic pockets within the target protein. The length and branching of this alkyl chain can significantly influence both the potency and selectivity of the compound.
Research on other N-alkyl substituted heterocyclic compounds has demonstrated that there is often an optimal chain length for maximal biological activity. nih.gov Chains that are too short may not sufficiently occupy the hydrophobic pocket, while chains that are too long may introduce steric hindrance or unfavorable interactions. Branching of the alkyl chain, for example, by introducing methyl or ethyl groups, can also have a profound effect on activity by altering the conformation of the molecule and its fit within the binding site.
Table 2: Impact of N-Alkyl Chain Variation on the Biological Activity of 6-chloropyrimidin-4-amine Analogues
| Compound ID | N-Alkyl Chain | Biological Activity (IC₅₀, µM) |
| 2a | -Propyl | Variable |
| 2b | -Butyl | Variable |
| 2c | -Pentyl | Variable |
| 2d | -Hexyl | Variable |
| 2e | -Heptyl | Data not available |
| 2f | -Cyclohexyl | Often shows distinct activity profile |
This table illustrates the expected trend based on studies of related N-alkylated compounds. Specific activity data for this series of 6-chloro-N-alkylpyrimidin-4-amines were not found in the searched literature.
Substitutions on the Pyrimidine Ring and Their Stereoelectronic Effects
For example, introducing an electron-withdrawing group at the C-5 position can further decrease the basicity of the pyrimidine nitrogens and the C-4 amino group, which could be beneficial for certain target interactions. Conversely, an electron-donating group could increase basicity. These stereoelectronic effects are crucial for optimizing the intricate network of interactions between the ligand and its biological target.
Elucidation of Key Pharmacophoric Features for Target Interaction
Based on the SAR studies of related pyrimidine derivatives, a general pharmacophore model for analogues of this compound can be proposed. This model highlights the essential structural features required for biological activity.
The key pharmacophoric features likely include:
A Hydrogen Bond Acceptor/Donor Region: The pyrimidine ring nitrogens and the exocyclic amino group at C-4 are critical for forming hydrogen bonds with the hinge region of many kinase enzymes.
A Hydrophobic Region: The N-heptyl chain is a key hydrophobic element that likely interacts with a non-polar pocket in the target protein. The size and shape of this pocket will dictate the optimal length and branching of the alkyl chain.
A Halogen-Bonding/Steric Interaction Site: The C-6 chloro group can participate in halogen bonding or other steric interactions. Modifications at this site can be used to improve selectivity.
Pharmacophore modeling and 3D-QSAR studies on related quinazoline (B50416) and pyrimidine inhibitors have confirmed the importance of these features in determining binding affinity and selectivity. nih.gov
Rational Design Strategies for Enhanced Potency and Specificity
The insights gained from SAR studies provide a roadmap for the rational design of more potent and selective analogues of this compound.
Key strategies include:
Structure-Based Drug Design (SBDD): Utilizing the crystal structure of the target protein, if available, allows for the precise design of analogues that can form optimal interactions with the binding site. This can involve modifying the N-heptyl chain to perfectly fit a hydrophobic pocket or introducing substituents on the pyrimidine ring to form additional hydrogen bonds.
Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. The pyrimidine core could serve as a starting fragment, with various alkyl chains and other substituents added to explore the chemical space.
Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic profiles. For example, the C-6 chloro group could be replaced with a trifluoromethyl group to alter electronic properties and lipophilicity.
By employing these rational design strategies, medicinal chemists can systematically optimize the structure of this compound to develop novel therapeutic agents with improved efficacy and safety profiles.
Generation and Evaluation of Libraries of this compound Derivatives
The exploration of the structure-activity relationships (SAR) of this compound and its analogues is greatly accelerated by the generation and evaluation of compound libraries. This high-throughput approach allows for the systematic investigation of the impact of various structural modifications on the biological activity of the lead compound. Methodologies such as combinatorial chemistry and DNA-encoded library (DEL) technology are instrumental in creating large, diverse collections of related molecules for screening. acs.orgnih.gov
The synthesis of libraries of this compound derivatives typically starts from a common scaffold, such as 2,4,6-trichloropyrimidine. nih.gov The differential reactivity of the chlorine atoms on the pyrimidine ring allows for sequential and regioselective substitution. For instance, the chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the 6-position. This enables the introduction of a diverse range of primary and secondary amines at this position to generate a library of N-substituted pyrimidine derivatives. nih.gov
A typical synthetic strategy would involve the reaction of 4,6-dichloropyrimidine (B16783) with a library of different amines to explore the effect of the N-substituent on activity. By including heptylamine (B89852) in this library, a direct comparison with other alkylamines, arylamines, and heterocyclic amines can be made. The second chlorine atom at the 6-position can be retained or subsequently substituted to further expand the diversity of the library.
Once a library of 6-chloro-N-substituted-pyrimidin-4-amine analogues is synthesized, it is subjected to biological evaluation to determine the activity of each compound. This screening process provides valuable data for establishing a comprehensive SAR profile. The results can elucidate which structural features are critical for the desired biological effect.
Below are illustrative data tables from hypothetical screening results of a generated library of 6-chloro-N-alkylpyrimidin-4-amine derivatives, where the length and nature of the alkyl chain at the N4-position are varied.
Table 1: Evaluation of N-Alkyl Chain Length on Biological Activity
| Compound ID | N-Substituent | Biological Activity (IC₅₀, µM) |
| 1 | Methyl | >100 |
| 2 | Propyl | 55.2 |
| 3 | Butyl | 25.8 |
| 4 | Pentyl | 12.1 |
| 5 | Hexyl | 5.3 |
| 6 | Heptyl | 1.5 |
| 7 | Octyl | 4.8 |
| 8 | Nonyl | 9.7 |
| 9 | Decyl | 18.4 |
The data in Table 1 suggest that a heptyl chain at the N4-position provides optimal activity within this series of straight-chain alkyl substituents. Shorter or longer chains lead to a decrease in potency, indicating a specific hydrophobic pocket in the target binding site that favorably accommodates the heptyl group.
Further diversification of the library can involve the introduction of branching, cyclization, and functional groups on the N-alkyl substituent.
Table 2: Evaluation of N-Heptyl Analogue Modifications on Biological Activity
| Compound ID | N-Substituent | Biological Activity (IC₅₀, µM) |
| 6 | n-Heptyl | 1.5 |
| 10 | iso-Heptyl (5-methylhexyl) | 3.2 |
| 11 | Cyclohexylmethyl | 8.9 |
| 12 | 2-Heptyl | 7.5 |
| 13 | 7-Hydroxyheptyl | 22.1 |
| 14 | 7-Fluoroheptyl | 2.8 |
The evaluation of this focused library (Table 2) indicates that modifications to the n-heptyl chain generally result in a loss of activity. The introduction of branching (iso-heptyl), a cyclic moiety (cyclohexylmethyl), or moving the point of attachment (2-heptyl) are all detrimental to the biological activity. The addition of a polar hydroxyl group at the terminus of the chain significantly reduces potency, suggesting that this region of the binding pocket is hydrophobic. A terminal fluorine substitution is better tolerated than a hydroxyl group but is still less active than the parent n-heptyl compound.
These systematic studies, enabled by the generation and evaluation of compound libraries, are crucial for the rational design of more potent and selective analogues based on the this compound scaffold.
Computational Chemistry and in Silico Approaches in Research on 6 Chloro N Heptylpyrimidin 4 Amine
Molecular Docking and Virtual Screening for Predictive Target Identification
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. In the context of 6-chloro-N-heptylpyrimidin-4-amine, molecular docking studies would be crucial in identifying potential protein targets. Given the prevalence of the pyrimidine (B1678525) scaffold in kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against various protein kinases.
Table 1: Illustrative Molecular Docking Results of this compound against various protein kinases.
| Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Interacting Residues |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | Met793, Leu718, Val726 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -9.2 | Cys919, Leu840, Phe1047 |
| c-Jun N-terminal Kinase 1 (JNK1) | 3PZE | -7.8 | Met111, Gln117, Leu110 |
| p38 Mitogen-Activated Protein Kinase | 1A9U | -8.1 | Met109, Gly110, Leu104 |
Note: The data in this table is illustrative and intended to represent the type of results that would be generated from molecular docking studies.
Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics and Conformational Analysis
Following the identification of a potential protein target through molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed understanding of the ligand-target interactions. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the ligand-protein complex, the flexibility of the ligand and the protein, and the role of solvent molecules.
For the this compound-kinase complex, MD simulations could be employed to:
Assess the stability of the predicted binding pose from molecular docking.
Analyze the conformational changes in the protein upon ligand binding.
Calculate the binding free energy, providing a more accurate estimation of the binding affinity.
Identify key residues that are consistently involved in interactions with the ligand throughout the simulation, which can guide site-directed mutagenesis studies for target validation.
Table 2: Illustrative Parameters and Findings from a Molecular Dynamics Simulation of this compound with VEGFR2.
| Simulation Parameter | Value/Description |
| Simulation Time | 200 nanoseconds |
| Force Field | AMBER99SB-ILDN for protein, GAFF for ligand |
| Water Model | TIP3P |
| Key Finding 1 | The ligand-protein complex remained stable throughout the simulation, with an average RMSD of 2.1 Å for the protein backbone. |
| Key Finding 2 | The N-heptyl chain adopted multiple conformations within the hydrophobic pocket, with a preference for an extended conformation. |
| Key Finding 3 | Water-mediated hydrogen bonds were observed to play a role in stabilizing the interaction between the pyrimidine core and the protein. |
Note: The data in this table is illustrative and intended to represent the type of results that would be generated from molecular dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In the context of this compound, a QSAR study would typically involve a set of pyrimidine analogs with varying substituents.
By calculating a range of molecular descriptors (e.g., physicochemical, topological, and electronic) for each analog and correlating them with their experimentally determined biological activities (e.g., IC50 values), a predictive model can be developed. This model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. For instance, a QSAR model might reveal that increasing the hydrophobicity of the N-alkyl substituent up to a certain length enhances activity, while the presence of a hydrogen bond donor at a specific position on the pyrimidine ring is also critical.
Table 3: Illustrative Data for a QSAR Model of Pyrimidine Derivatives.
| Compound | LogP | Molecular Weight | Polar Surface Area | Predicted IC50 (µM) |
| 6-chloro-N-propylpyrimidin-4-amine | 2.5 | 185.65 | 49.99 | 5.2 |
| 6-chloro-N-pentylpyrimidin-4-amine | 3.5 | 213.70 | 49.99 | 1.8 |
| This compound | 4.5 | 241.76 | 49.99 | 0.9 |
| 6-chloro-N-nonylpyrimidin-4-amine | 5.5 | 269.81 | 49.99 | 2.5 |
Note: The data in this table is illustrative and based on hypothetical QSAR predictions.
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules with a high degree of accuracy. For this compound, DFT calculations can provide valuable information about its electronic structure, which governs its reactivity and intermolecular interactions.
Key parameters that can be calculated using DFT include:
Molecular Electrostatic Potential (MEP): This helps to visualize the charge distribution on the molecule and identify regions that are prone to electrophilic or nucleophilic attack.
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important indicators of a molecule's chemical reactivity and kinetic stability.
Partial Atomic Charges: These calculations can quantify the charge on each atom, providing insights into the nature of chemical bonds and the strength of electrostatic interactions.
Understanding these electronic properties is crucial for rationalizing the observed binding modes in molecular docking and for designing derivatives with improved interaction profiles.
Table 4: Illustrative Electronic Properties of this compound Calculated using DFT.
| Electronic Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.8 Debye |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Cheminformatics and Machine Learning Algorithms for Compound Prioritization and Design
Cheminformatics and machine learning play an increasingly important role in modern drug discovery. These approaches leverage large datasets of chemical and biological information to build predictive models for a wide range of properties. For the development of analogs of this compound, these tools can be used to:
Cluster large virtual libraries of pyrimidine derivatives based on their structural similarity to identify diverse sets of compounds for screening.
Develop machine learning models to predict various properties such as solubility, permeability, and toxicity, in addition to biological activity.
Employ generative models to design novel pyrimidine derivatives with desired properties.
By integrating data from various sources and applying sophisticated algorithms, cheminformatics and machine learning can significantly enhance the efficiency of the drug design process, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing.
Table 5: Illustrative Compound Prioritization Scheme using a Machine Learning Model.
| Compound ID | Predicted Activity (pIC50) | Predicted Solubility (logS) | Predicted Toxicity (Class) | Priority Score |
| Compound A | 7.8 | -3.2 | Low | 9.2 |
| This compound | 7.1 | -4.5 | Low | 8.5 |
| Compound B | 8.2 | -5.8 | Medium | 7.5 |
| Compound C | 6.5 | -2.5 | Low | 7.0 |
Note: The data in this table is for illustrative purposes, demonstrating how a multi-parameter scoring function could be used to prioritize compounds.
In Silico Prediction of Preclinical Pharmacological Parameters (Excluding Human Models)
Before a compound can be considered for further development, its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), must be evaluated. In silico ADME prediction models provide a rapid and cost-effective way to assess these properties in the early stages of drug discovery, helping to identify potential liabilities before significant resources are invested.
For this compound, various computational models can be used to predict its preclinical pharmacological parameters. nih.gov These models are typically built using large datasets of experimentally determined ADME properties and employ a range of machine learning and QSAR techniques. Key predicted parameters would include intestinal absorption, plasma protein binding, blood-brain barrier penetration, and susceptibility to metabolism by cytochrome P450 enzymes. While these in silico predictions need to be confirmed by in vitro and in vivo experiments, they are invaluable for guiding the selection and optimization of lead compounds. nih.gov
Table 6: Illustrative In Silico Predicted Preclinical Pharmacological Parameters for this compound.
| ADME Parameter | Predicted Value/Classification | Method |
| Human Intestinal Absorption | High | Rule-based (e.g., Lipinski's Rule of Five) nih.gov |
| Plasma Protein Binding | High (>90%) | QSAR Model |
| Blood-Brain Barrier Penetration | Low | Physicochemical property-based model |
| CYP2D6 Inhibition | Non-inhibitor | 3D-Pharmacophore Model |
| CYP3A4 Inhibition | Inhibitor | Machine Learning Model |
Note: This data is illustrative and represents typical outputs from in silico ADME prediction tools.
Preclinical Pharmacological and Pharmacokinetic Profiling of 6 Chloro N Heptylpyrimidin 4 Amine in Non Human Systems
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment (Excluding Human Data)
In vitro ADME studies are fundamental in early drug discovery to predict the pharmacokinetic properties of a compound. These assays are conducted using non-human biological matrices to estimate how a compound will behave in a living organism.
Metabolic Stability in Microsomal and Hepatocyte Systems (Non-Human Origin)
Metabolic stability assays are crucial for predicting the intrinsic clearance of a compound. springernature.com These studies typically utilize liver microsomes or hepatocytes from preclinical species such as rats, mice, or dogs, as the liver is the primary site of drug metabolism. enamine.net The compound of interest is incubated with these systems, and its depletion over time is measured, usually by liquid chromatography-mass spectrometry (LC-MS). springernature.com The results are expressed as the half-life (t½) and intrinsic clearance (Clint). enamine.net For instance, a study might assess the stability of 6-chloro-N-heptylpyrimidin-4-amine in rat liver microsomes to estimate its metabolic rate in that species. nih.gov Significant degradation in these systems would suggest rapid metabolism in vivo. mdpi.com
Plasma Protein Binding Characteristics in Preclinical Species
The extent to which a compound binds to plasma proteins influences its distribution and availability to target tissues. nih.gov Equilibrium dialysis is a common method to determine the percentage of a compound bound to plasma proteins from species like rats or mice. nih.gov A high degree of plasma protein binding can limit the free fraction of the compound, potentially affecting its efficacy and clearance. nih.gov
Membrane Permeability and Efflux Transport Studies (e.g., Caco-2, MDCK assays)
To predict oral absorption, in vitro models using cell lines like Caco-2 or Madin-Darby Canine Kidney (MDCK) cells are employed. nih.goveurofinsdiscovery.com These cells form a monolayer that mimics the intestinal epithelium. nih.gov The permeability of a compound across this monolayer is measured to estimate its potential for intestinal absorption. nih.gov These assays can also identify if a compound is a substrate for efflux transporters, such as P-glycoprotein, which can limit its absorption. nih.gov The apparent permeability coefficient (Papp) is a key parameter derived from these studies. nih.gov
Pharmacokinetic Evaluation in Relevant Animal Models
Following in vitro assessment, pharmacokinetic studies are conducted in live animals to understand the compound's behavior in a whole organism.
Single-Dose Pharmacokinetic Studies
In these studies, a single dose of the compound is administered to animal models, such as rats or mice, via different routes (e.g., intravenous and oral). Blood samples are collected at various time points to determine the plasma concentration of the compound over time. This data is used to construct a plasma concentration-time curve. For example, a study on chloroquine (B1663885) in mice investigated its pharmacokinetic profile after a single dose. nih.gov
Determination of Exposure, Clearance, and Half-Life in Animal Models
From the plasma concentration-time data, key pharmacokinetic parameters are calculated. These include:
Maximum plasma concentration (Cmax): The highest concentration of the compound reached in the plasma.
Time to reach maximum concentration (Tmax): The time at which Cmax is observed.
Area under the curve (AUC): A measure of the total systemic exposure to the compound.
Clearance (CL): The volume of plasma cleared of the compound per unit of time. nih.gov
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Elimination half-life (t½): The time required for the plasma concentration of the compound to decrease by half. nih.gov
These parameters provide a comprehensive understanding of the compound's absorption, distribution, metabolism, and excretion in the animal model and are crucial for predicting its pharmacokinetic profile in humans.
Biodistribution Studies in Animal Tissues
Comprehensive searches of publicly available scientific literature and databases did not yield specific data regarding the biodistribution of this compound in animal tissues. Studies detailing the concentration of this particular compound in various organs and tissues following administration in non-human subjects have not been identified.
Pharmacodynamic Biomarker Evaluation in Preclinical Animal Models
There is currently no available information from preclinical studies evaluating specific pharmacodynamic biomarkers in response to treatment with this compound. Research detailing the molecular or physiological indicators of the compound's effects in animal models of disease is not present in the public domain.
Potential for Drug-Drug Interactions (DDI) at a Mechanistic Preclinical Level
No preclinical studies investigating the potential for drug-drug interactions involving this compound have been found in the available literature. Information regarding its effects on metabolic enzymes, such as cytochrome P450 (CYP) isoforms, or on drug transporters, which are crucial for predicting clinical DDI, is not available. General principles of DDI assessment exist, often involving in vitro assays with liver microsomes or hepatocytes, followed by in vivo studies in animal models to investigate induction or inhibition of key metabolic pathways. mdpi.comresearchgate.net However, the application of these principles to this compound has not been documented.
Emerging Research Areas and Future Perspectives for 6 Chloro N Heptylpyrimidin 4 Amine
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-chloro-N-heptylpyrimidin-4-amine, and how can reaction conditions be optimized for yield?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution of 4,6-dichloropyrimidine with heptylamine under reflux in a polar aprotic solvent (e.g., DMF or THF). Temperature control (60–80°C) and stoichiometric excess of heptylamine (1.5–2.0 eq) improve yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC is recommended .
- Optimization : Monitor reaction progress using LC-MS (e.g., m/z 245 [M+H]+ as in ). Adjust solvent polarity and catalyst (e.g., K₂CO₃) to suppress side reactions like over-alkylation .
Q. How can spectroscopic techniques (NMR, IR, MS) and crystallography be used to characterize this compound?
- NMR : ¹H NMR peaks for the heptyl chain (δ 0.8–1.6 ppm) and pyrimidine protons (δ 8.2–8.5 ppm). ¹³C NMR confirms the chloro group (δ 120–125 ppm) and amine linkage .
- Crystallography : Use SHELX software ( ) for single-crystal X-ray diffraction to resolve bond angles and confirm stereochemistry. Hydrogen bonding patterns (e.g., N–H⋯Cl) can be analyzed to validate molecular packing .
Advanced Research Questions
Q. What computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Include exact-exchange terms for thermochemical accuracy (e.g., atomization energy deviations <3 kcal/mol, as in ) .
- Applications : Simulate reaction pathways for derivatization (e.g., Suzuki coupling at the chloro position) using Gaussian or ORCA software. Solvent effects can be modeled with the COSMO-RS approach .
Q. How can researchers resolve contradictory data in biological assays (e.g., antimicrobial activity vs. cytotoxicity)?
- Analysis : Perform dose-response curves (IC₅₀ vs. CC₅₀) to distinguish target-specific activity from nonspecific toxicity. Structural analogs (e.g., furan-substituted pyrimidines in ) may clarify structure-activity relationships (SAR) .
- Validation : Use crystallography () or molecular docking to assess binding interactions with biological targets (e.g., bacterial topoisomerases). Intramolecular hydrogen bonds (e.g., N–H⋯N) may stabilize bioactive conformers .
Q. What strategies optimize reaction conditions to minimize impurities (e.g., dimerization) during large-scale synthesis?
- Process Design : Use flow chemistry to control exothermic reactions and reduce byproducts. Monitor intermediates via inline IR spectroscopy .
- Purification : Employ high-performance liquid chromatography (HPLC) with C18 columns (0.1% TFA in acetonitrile/water) for >95% purity. Lyophilization ensures stability for long-term storage .
Q. What mechanisms underlie the biological activity of this compound, and how can they be experimentally validated?
- Hypothesis Testing : Use fluorescence polarization assays to measure binding affinity to enzymes (e.g., kinases). Knockdown studies (siRNA/CRISPR) confirm target relevance in cellular models .
- Advanced Techniques : Synchrotron-based microspectroscopy (e.g., FTIR mapping) tracks compound localization in bacterial biofilms. Metabolomic profiling (LC-MS/MS) identifies disrupted pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
